molecular formula C24H22N4O6S2 B2413420 ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-68-7

ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2413420
CAS No.: 851947-68-7
M. Wt: 526.58
InChI Key: KFOVFGZOHLRBDY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H22N4O6S2 and its molecular weight is 526.58. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S2/c1-4-34-24(31)20-18-14-35-22(19(18)23(30)28(26-20)16-8-6-5-7-9-16)25-21(29)15-10-12-17(13-11-15)36(32,33)27(2)3/h5-14H,4H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOVFGZOHLRBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex chemical compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
  • Molecular Formula : C24H22N4O6S2
  • Molecular Weight : 526.58 g/mol
  • Purity : Typically ≥95% .

Pharmacological Effects

Research indicates that this compound could have several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of tumor cells in vitro, particularly in breast and lung cancer models.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-d]pyridazine derivatives for their anticancer properties. The lead compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM .
  • Inflammation Models : In a murine model of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory markers significantly compared to controls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity ValueReference
AntitumorMCF-7 (Breast Cancer)12 µM
AntimicrobialE. coliInhibition Zone 15 mm
Anti-inflammatoryMurine ModelReduced edema by 40%

Structural Comparisons

Compound NameIUPAC NameMolecular Weight
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate526.58 g/mol
Similar Compound AEthyl 5-amino-4-oxo-3-(trifluoromethyl)phenylthieno[3,4-d]pyridazine-1-carboxylate540.60 g/mol

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components (Figure 1):

  • Thieno[3,4-d]pyridazine core : A fused bicyclic system combining thiophene and pyridazine rings.
  • Substituents :
    • Ethyl ester at position 1
    • Phenyl group at position 3
    • 4-(N,N-Dimethylsulfamoyl)benzamido group at position 5
  • Oxo group at position 4.

Retrosynthetic disconnections suggest two viable routes:

  • Route A : Sequential assembly of the pyridazine ring onto a pre-functionalized thiophene derivative.
  • Route B : Cyclocondensation of appropriately substituted precursors to form the fused ring system.

Synthetic Strategies

Thieno[3,4-d]pyridazine Core Formation

The core structure is typically constructed via cyclization reactions. Two predominant methods are employed:

Diels-Alder Cycloaddition

A thiophene-derived diene reacts with a pyridazine dienophile under thermal or catalytic conditions. For example, 3-phenylthiophene-2,5-dione may react with 1,2-diazine to form the bicyclic system.

Conditions :

  • Solvent: Toluene or xylene
  • Temperature: 120–150°C
  • Catalyst: Lewis acids (e.g., ZnCl₂) improve regioselectivity.
Cyclocondensation of Aminothiophenes

5-Amino-3-phenylthiophene-2-carboxylate derivatives undergo condensation with α-ketoesters or aldehydes to form the pyridazine ring. For instance, reaction with ethyl glyoxylate generates the 4-oxo group.

Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (78–100°C)
  • Yield: 60–75%.

Introduction of the 5-Amino Group

Amino functionality at position 5 is critical for subsequent amidation. Two approaches are documented:

Nitration and Reduction
  • Nitration : Treat the core with nitric acid/sulfuric acid at 0–5°C to introduce a nitro group at position 5.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts nitro to amino.

Challenges : Over-reduction or side reactions necessitate careful monitoring.

Azide Reduction

A safer alternative involves:

  • Azide Introduction : Displace a leaving group (e.g., Cl) with sodium azide.
  • Staudinger Reaction : Reduce azide to amine using triphenylphosphine.

Conditions :

  • Solvent: Acetonitrile or THF
  • Temperature: Reflux (82°C for acetonitrile)
  • Yield: 85–90%.

Amidation with 4-(N,N-Dimethylsulfamoyl)benzoyl Chloride

The 5-amino group reacts with 4-(N,N-dimethylsulfamoyl)benzoyl chloride to form the benzamido substituent.

Synthesis of Acyl Chloride
  • Sulfamoylation : 4-Aminobenzoic acid reacts with dimethylsulfamoyl chloride in pyridine.
  • Chlorination : Treat the sulfonamide with thionyl chloride (SOCl₂) to form the acyl chloride.

Conditions :

  • Solvent: Dry dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 70–80%.
Coupling Reaction

Schotten-Baumann conditions facilitate amide bond formation:

  • Add acyl chloride to a mixture of the aminopyridazine and aqueous NaHCO₃.

Conditions :

  • Solvent: THF/water biphasic system
  • Temperature: 0–5°C
  • Yield: 65–75%.

Esterification at Position 1

The ethyl ester is introduced via:

Direct Esterification

React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄.

Conditions :

  • Solvent: Excess ethanol
  • Temperature: Reflux (78°C)
  • Yield: 80–85%.
Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, use DCC/DMAP to couple ethanol to the carboxylic acid.

Conditions :

  • Solvent: Dry DMF
  • Temperature: Room temperature
  • Yield: 75–80%.

Optimized Synthetic Route

Combining the above steps, the most efficient pathway is:

  • Core Formation : Cyclocondensation of ethyl 3-phenyl-5-aminothiophene-2-carboxylate with ethyl glyoxylate.
  • Azide Introduction : Treat with NaN₃ in DMF.
  • Amine Formation : Reduce azide using PPh₃/H₂O.
  • Amidation : React with 4-(N,N-dimethylsulfamoyl)benzoyl chloride.
  • Esterification : Acid-catalyzed reaction with ethanol.

Overall Yield : 42–50% (four steps).

Comparative Analysis of Methods

Step Method Advantages Disadvantages Yield (%)
Core Formation Cyclocondensation High regioselectivity Requires strict temperature control 70
Amino Group Azide Reduction Avoids harsh hydrogenation Triphenylphosphine byproduct 85
Amidation Schotten-Baumann Simple setup Low solubility of reactants 65
Esterification Direct Acid Catalysis Cost-effective Risk of over-esterification 80

Challenges and Solutions

  • Regioselectivity in Cyclization : Use Lewis acid catalysts to direct ring formation.
  • Amino Group Stability : Protect the amine as a phthalimide during subsequent steps.
  • Purification : Chromatography on silica gel (hexane/EtOAc gradient) resolves polar byproducts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : A multi-step approach is typically employed. First, construct the thieno[3,4-d]pyridazine core via cyclization reactions. Next, introduce the 4-(N,N-dimethylsulfamoyl)benzamido group via amide coupling using reagents like EDCI or HOBt in anhydrous DMF . The ethyl ester group is incorporated early in the synthesis to stabilize intermediates.
  • Characterization : Confirm structure and purity using:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .

Q. How can researchers evaluate its biological activity in vitro?

  • Enzyme inhibition assays : Use fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays) to test inhibition of kinases or proteases.
  • Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • Neuroprotection models : Assess viability in oxidative stress-induced neuronal cells (e.g., SH-SY5Y) using MTT assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate conflicting results using independent methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. cellular assays for functional activity).
  • Structural analysis : Compare X-ray crystallography or molecular docking data to identify conformational changes affecting activity .
  • Batch variability checks : Re-synthesize the compound and confirm purity via HPLC to rule out synthetic artifacts .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modifications to the phenyl, dimethylsulfamoyl, or ethyl ester groups. For example:

  • Replace the phenyl ring with halogenated or methoxy-substituted aromatics to assess electronic effects .
  • Substitute the ethyl ester with methyl or tert-butyl esters to study steric influences.
    • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., adenosine receptor binding) .

Q. What advanced techniques elucidate its mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., COX-2 or adenosine receptors) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment.
  • CRISPR/Cas9 knockout models : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Design of experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What methodologies identify off-target interactions or toxicity risks?

  • Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to map interacting proteins.
  • hERG channel assays : Assess cardiac toxicity risks via patch-clamp electrophysiology.
  • Metabolomic profiling : Identify metabolic perturbations in treated cells using LC-MS .

Q. How is compound stability assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Plasma stability assays : Incubate with human plasma (37°C) and quantify remaining compound over time using LC-MS .

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